2-Bromoacetyl-7-ethylbenzofuran

Vue d'ensemble

Description

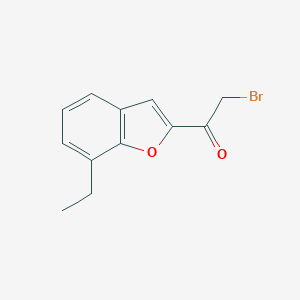

2-Bromoacetyl-7-ethylbenzofuran is a chemical compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a bromine atom attached to an acetyl group on a benzofuran ring, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoacetyl-7-ethylbenzofuran typically involves the bromination of 2-acetylbenzofuran. One common method includes the use of bromine in solvents like dioxane/ether or carbon disulfide . The reaction conditions are carefully controlled to ensure high yields and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromoacetyl-7-ethylbenzofuran undergoes various chemical reactions, including:

Substitution: Reaction with sodium acetate to form 2-acetoxyacetylbenzofuran.

Condensation: Reaction with aromatic amines to produce 2-N-arylaminoacetyl derivatives.

Common Reagents and Conditions:

Reduction: NaBH4 in methanol.

Substitution: Sodium acetate.

Condensation: Substituted aromatic amines.

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has shown potential in the development of therapeutic agents due to its structural similarity to biologically active molecules. Research indicates that derivatives of benzofuran exhibit a wide range of pharmacological activities, including:

- Antitumor Activity : Benzofuran derivatives have been explored for their anticancer properties. Studies suggest that compounds related to 2-bromoacetyl-7-ethylbenzofuran may inhibit tumor growth by interfering with cellular signaling pathways .

- Antimicrobial Effects : The benzofuran scaffold is known for its antibacterial and antifungal properties. Compounds synthesized from this compound have been evaluated for their efficacy against various pathogens, showing promising results as potential antimicrobial agents .

- Tyrosinase Inhibition : Recent studies have highlighted the potential of benzofuran derivatives as tyrosinase inhibitors, which are important for treating hyperpigmentation disorders and other skin conditions. The structural features of this compound could enhance its activity as a tyrosinase inhibitor .

Synthetic Methodologies

The versatility of this compound extends to its use as a precursor in the synthesis of more complex molecules. For instance:

- Synthesis of Oxadiazole Derivatives : The compound has been utilized in the ultrasonic-assisted synthesis of oxadiazole-containing scaffolds, which are known for their diverse biological activities .

- Hybrid Molecule Development : Researchers have employed this compound in the design and synthesis of hybrid molecules that combine its structure with other pharmacophores, enhancing their therapeutic profiles against diseases such as COVID-19 .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the applications of this compound:

Mécanisme D'action

The mechanism of action of 2-Bromoacetyl-7-ethylbenzofuran involves its interaction with specific molecular targets, primarily through its bromine and acetyl groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and other biological molecules .

Comparaison Avec Des Composés Similaires

2-Bromoacetylbenzofuran: Similar structure but lacks the ethyl group, making it less versatile in certain reactions.

7-Ethylbenzofuran: Lacks the bromine and acetyl groups, limiting its reactivity.

Uniqueness: 2-Bromoacetyl-7-ethylbenzofuran’s unique combination of bromine, acetyl, and ethyl groups makes it a highly reactive and versatile compound in organic synthesis. Its structure allows for a wide range of chemical reactions, making it valuable in both research and industrial applications .

Activité Biologique

2-Bromoacetyl-7-ethylbenzofuran is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Structural Overview

This compound features a benzofuran core with a bromoacetyl group at the 2-position and an ethyl group at the 7-position. This structure enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological activities.

The biological activity of this compound primarily stems from its ability to interact with protein targets through covalent modification. The bromoacetyl moiety acts as an electrophile, allowing it to react with nucleophilic amino acid residues (e.g., cysteine) in proteins. This interaction can lead to:

- Inhibition of Cysteine Proteases : Studies have demonstrated that this compound inhibits specific cysteine proteases, enzymes implicated in various diseases such as cancer and neurodegenerative disorders.

- Protein-Protein Interactions (PPIs) : The compound serves as a probe for studying PPIs, which are critical for numerous cellular processes. By labeling target proteins, researchers can analyze interactions using techniques like mass spectrometry.

Biological Activity

The compound has been evaluated for several biological activities, including:

- Anticancer Activity : Research indicates that derivatives of 2-bromoacetylbenzofurans exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against human breast cancer (MCF-7) and lung cancer (NCI-H187) cell lines .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in treating neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that 2-bromoacetyl derivatives possess antimicrobial activity, although further research is needed to fully elucidate this aspect .

Case Studies

Several case studies have explored the synthesis and biological evaluation of this compound derivatives:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range. |

| Study B (2021) | Identified the compound as a potent inhibitor of cysteine proteases, with implications for cancer therapy. |

| Study C (2023) | Explored the interaction of the compound with target proteins, confirming its role in modulating PPIs. |

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between ortho-hydroxybenzyl compounds and bromoacetyl derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing environmentally friendly methods such as phase transfer catalysis in aqueous media .

Comparison with Related Compounds

The unique structural features of this compound distinguish it from related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoacetophenone | Benzene ring with bromo and acetyl groups | Commonly used in industrial applications |

| 7-Ethylbenzofuran | Benzofuran without bromo and acetyl groups | Lacks halogen functionality |

| 2-Acetylbenzofuran | Benzofuran with an acetyl group | Focused on different biological activities |

| 2-Bromobenzofuran | Benzofuran with only a bromo substituent | Less versatile due to lack of an acetyl group |

Propriétés

IUPAC Name |

2-bromo-1-(7-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-2-8-4-3-5-9-6-11(10(14)7-13)15-12(8)9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVODMPZURRTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458819 | |

| Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593266-85-4 | |

| Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.